![molecular formula C12H18N2O B14183537 (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922339-89-7](/img/structure/B14183537.png)
(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a complex organic compound that features a cyclopropane ring substituted with a pyridin-3-yloxy group and a trimethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where an alkene reacts with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the cyclopropane ring with pyridin-3-ol.
Addition of the Trimethylamine Moiety: The final step is the alkylation of the amine group with methyl iodide to introduce the trimethylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-yloxy group, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine
- (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine
- (1R,2R)-N,N,2-Trimethyl-1-{[(quinolin-3-yl)oxy]methyl}cyclopropan-1-amine
Uniqueness
What sets (1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine apart from similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
922339-89-7 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(1R,2R)-N,N,2-trimethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-10-7-12(10,14(2)3)9-15-11-5-4-6-13-8-11/h4-6,8,10H,7,9H2,1-3H3/t10-,12+/m1/s1 |
Clé InChI |
IPQAFDZJKBCYDC-PWSUYJOCSA-N |
SMILES isomérique |
C[C@@H]1C[C@@]1(COC2=CN=CC=C2)N(C)C |
SMILES canonique |
CC1CC1(COC2=CN=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


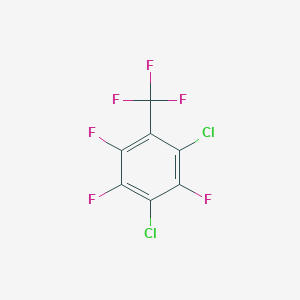
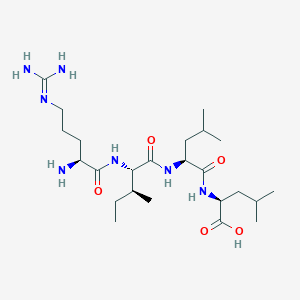
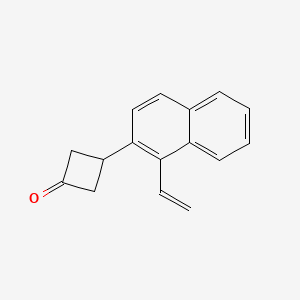
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
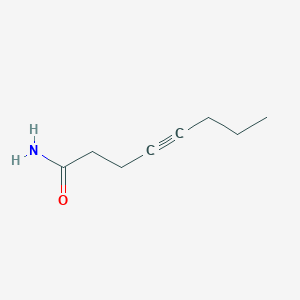
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
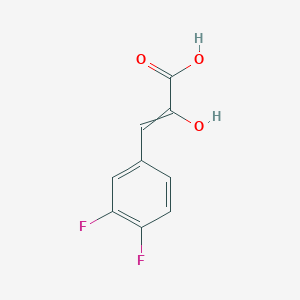
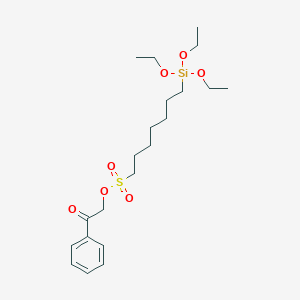
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
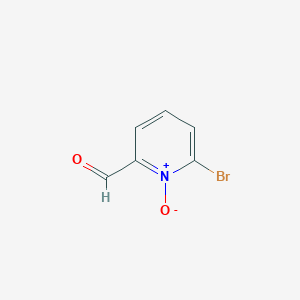
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)

![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
